Cas no 877-07-6 (borazine,hexamethyl-)

borazine,hexamethyl- structure
borazine,hexamethyl- structure
borazine,hexamethyl-
877-07-6
C6H18B3N3
164.660220623016
861411
136687

borazine,hexamethyl- Properties

Names and Identifiers

    • borazine,hexamethyl-
    • 1,2,3,4,5,6-hexamethyl-1,3,5,2,4,6-triazatriborinane
    • 1,2,3,4,5,6-Hexamethyl-borazin
    • 1,2,3,4,5,6-Hexamethylborazine
    • Borazine,hexamethyl
    • Hexamethyl-borazin
    • hexamethyl-borazine
    • hexamethyl-cyclotriborazane
    • hexamethyltriboratriazine
    • Me3B3N3H2Me3
    • 1,2,3,4,5,6-Hexamethylborazine (ACI)
    • Borazine, hexamethyl- (6CI, 7CI, 8CI, 9CI)
    • Hexamethylborazine
    • 877-07-6
    • SCHEMBL1555635
    • Borazine, hexamethyl-
    • 1,2,3,4,5,6-Hexamethylborazine #
    • DTXSID00236564
    • LCHQMXUQYONIOI-UHFFFAOYSA-N
    • +Expand
    • LCHQMXUQYONIOI-UHFFFAOYSA-N
    • 1S/C6H18B3N3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h1-6H3
    • B1(N(C)B(C)N(C)B(C)N1C)C

Computed Properties

  • 165.17800
  • 0
  • 3
  • 0
  • 165.178
  • 12
  • 122
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 9.7Ų

Experimental Properties

  • -0.03690
  • 9.72000
  • 1.423
  • 154.1°C at 760 mmHg
  • 99 °C
  • 47°C
  • 0.84

borazine,hexamethyl- Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
901267-250MG
Hexamethylborazine
877-07-6
250mg
¥1105.68 2023-11-16

borazine,hexamethyl- Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  24 h, reflux
Reference
B-Methyl Amine Borane Derivatives: Synthesis, Characterization, and Hydrogen Release
Campbell, Patrick G.; et al, Australian Journal of Chemistry, 2014, 67(3), 521-524

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Nickel Solvents: Tetrahydrofuran ;  24 h, 20 °C
Reference
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
A Solid-State Multinuclear Magnetic Resonance Investigation of Hexamethylborazine
Forgeron, Michelle A. M.; et al, Journal of Physical Chemistry A, 2003, 107(5), 726-735

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  20 min, rt
1.2 Reagents: Tetrahydrofuran ,  Water ;  rt
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  24 h, reflux
Reference
B-Methyl Amine Borane Derivatives: Synthesis, Characterization, and Hydrogen Release
Campbell, Patrick G.; et al, Australian Journal of Chemistry, 2014, 67(3), 521-524

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → 20 °C; 18 h, 20 °C
2.1 Catalysts: Nickel Solvents: Tetrahydrofuran ;  24 h, 20 °C
Reference
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Diethyl ether ;  1 h, rt
2.1 Catalysts: Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  24 h, reflux
Reference
B-Methyl Amine Borane Derivatives: Synthesis, Characterization, and Hydrogen Release
Campbell, Patrick G.; et al, Australian Journal of Chemistry, 2014, 67(3), 521-524

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Boron trichloride Solvents: Chlorobenzene ;  reflux
2.1 Solvents: Diethyl ether
Reference
A Solid-State Multinuclear Magnetic Resonance Investigation of Hexamethylborazine
Forgeron, Michelle A. M.; et al, Journal of Physical Chemistry A, 2003, 107(5), 726-735

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  12 h, 60 psi, rt
1.2 Solvents: Water ;  rt
Reference
Recyclable Trifluoromethylation Reagents from Fluoroform
Geri, Jacob B.; et al, Journal of the American Chemical Society, 2017, 139(29), 9811-9814

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  14 psi
2.1 Solvents: Dimethyl sulfoxide ;  12 h, 60 psi, rt
2.2 Solvents: Water ;  rt
Reference
Recyclable Trifluoromethylation Reagents from Fluoroform
Geri, Jacob B.; et al, Journal of the American Chemical Society, 2017, 139(29), 9811-9814

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 18-Crown-6 Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: (Phenylmethyl)potassium ;  0 °C
1.3 10 min, 0 °C
2.1 Solvents: Dimethyl sulfoxide ;  12 h, 60 psi, rt
2.2 Solvents: Water ;  rt
Reference
Recyclable Trifluoromethylation Reagents from Fluoroform
Geri, Jacob B.; et al, Journal of the American Chemical Society, 2017, 139(29), 9811-9814

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: DMSO-d6 ;  15 °C; 15 °C → 90 °C; 5 min, 90 °C
2.1 Solvents: Tetrahydrofuran ;  14 psi
3.1 Solvents: Dimethyl sulfoxide ;  12 h, 60 psi, rt
3.2 Solvents: Water ;  rt
Reference
Recyclable Trifluoromethylation Reagents from Fluoroform
Geri, Jacob B.; et al, Journal of the American Chemical Society, 2017, 139(29), 9811-9814

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Pentane
1.2 -
Reference
Formation, structure and reactions of methyl(methylimino)borane
Paetzold, Peter; et al, Chemische Berichte, 1988, 121(1), 61-6

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Pentane
Reference
Formation, structure and reactions of methyl(methylimino)borane
Paetzold, Peter; et al, Chemische Berichte, 1988, 121(1), 61-6

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Nickel Solvents: Tetrahydrofuran ;  24 h, 20 °C
Reference
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: (TB-5-11)-[2,6-Bis[[bis(1,1-dimethylethyl)phosphino-κP]oxy]phenyl-κC]dihydroirid… Solvents: Tetrahydrofuran ;  1 h, 20 °C
Reference
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → 20 °C; 18 h, 20 °C
2.1 Reagents: Nickel Solvents: Tetrahydrofuran ;  24 h, 20 °C
Reference
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → 20 °C; 18 h, 20 °C
2.1 Catalysts: (TB-5-11)-[2,6-Bis[[bis(1,1-dimethylethyl)phosphino-κP]oxy]phenyl-κC]dihydroirid… Solvents: Tetrahydrofuran ;  1 h, 20 °C
Reference
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Nickel Solvents: Tetrahydrofuran ;  24 h, 20 °C
Reference
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → 20 °C; 18 h, 20 °C
2.1 Catalysts: Nickel Solvents: Tetrahydrofuran ;  24 h, 20 °C
Reference
B-Methylated Amine-Boranes: Substituent Redistribution, Catalytic Dehydrogenation, and Facile Metal-Free Hydrogen Transfer Reactions
Stubbs, Naomi E.; et al, Inorganic Chemistry, 2015, 54(22), 10878-10889

borazine,hexamethyl- Raw materials

borazine,hexamethyl- Preparation Products

borazine,hexamethyl- Related Literature

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